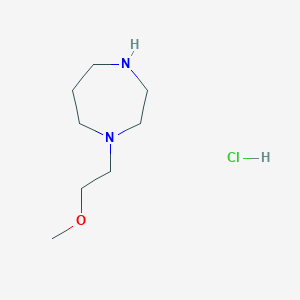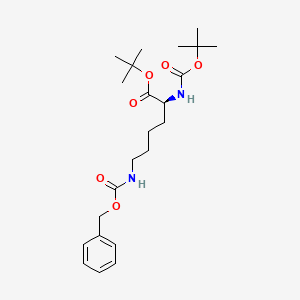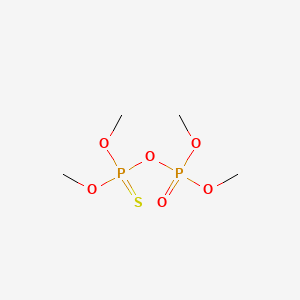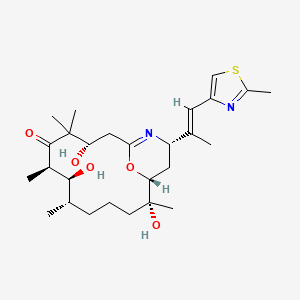
4-N-OCTYL-D17-PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-OCTYL-D17-PHENOL is a deuterated analogue of 4-n-octylphenol, a compound known for its use in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing. The molecular formula of this compound is C14H5D17O, and it has a molecular weight of 223.43 g/mol .
Mechanism of Action
Target of Action
4-Octylphenol-d17 is a deuterium-labeled version of 4-Octylphenol It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 4-Octylphenol-d17 may interact with its targets in a way that allows for precise tracking and quantification of its metabolic processing.
Biochemical Pathways
The use of deuterium-labeled compounds like 4-octylphenol-d17 is common in the study of drug metabolism and pharmacokinetics . These compounds can provide valuable insights into the biochemical transformations that a drug undergoes in the body.
Pharmacokinetics
4-Octylphenol-d17, being a deuterium-labeled compound, is primarily used to study the pharmacokinetics of 4-Octylphenol . Deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic processing of a drug, which can indirectly inform us about its molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-OCTYL-D17-PHENOL typically involves the deuteration of 4-n-octylphenol. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-N-OCTYL-D17-PHENOL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of deuterated quinones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of deuterated nitro or halogenated compounds.
Scientific Research Applications
4-N-OCTYL-D17-PHENOL is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the behavior of phenolic compounds in biological systems.
Medicine: Investigated for its potential effects on endocrine systems due to its structural similarity to estrogenic compounds.
Industry: Utilized in the development of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
4-n-Octylphenol: The non-deuterated analogue, commonly used in industrial applications.
4-tertiary-Octylphenol: Another alkylphenol with similar applications but different structural properties.
4-n-Nonylphenol: A compound with a longer alkyl chain, used in similar contexts
Uniqueness
4-N-OCTYL-D17-PHENOL is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated analogues .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQQZYCCIDJRK-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-55-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)


![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)




